![molecular formula C16H14N4O4 B1459938 7-(2-甲氧基-2-氧代乙基)-2-苯基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯 CAS No. 2096102-23-5](/img/structure/B1459938.png)

7-(2-甲氧基-2-氧代乙基)-2-苯基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯

描述

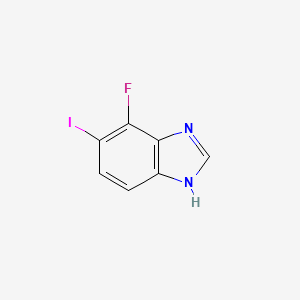

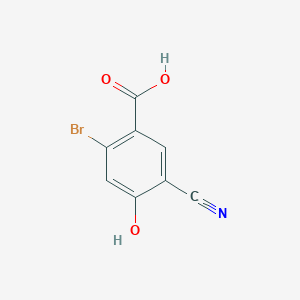

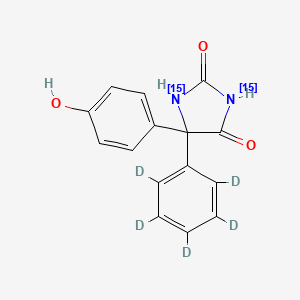

“Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C10H10N4O4 . It belongs to the class of compounds known as triazolopyrimidines .

Synthesis Analysis

The synthesis of this compound is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a methoxy group and an oxoethyl group attached to the triazolopyrimidine core .Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .科学研究应用

Application in Gastric Cancer Research

- Summary of the Application : This compound has been used in the design and synthesis of anticancer agents. Specifically, it has been incorporated into [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives .

- Methods of Application : The compound was synthesized using a molecular hybridization strategy. It was then tested for antiproliferative activities against three human cancer cell lines: MGC-803, HCT-116, and MCF-7 .

- Results or Outcomes : Among the tested compounds, one derivative (referred to as compound H12) exhibited potent antiproliferative activities against the cancer cell lines, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively . This compound was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner. It also showed significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Application in DNA Repair Research

- Summary of the Application : This compound has been used in the design and synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors .

- Methods of Application : The compound was synthesized and tested for inhibitory activities against DNA-PK, a key component within the DNA damage response responsible for recognizing and repairing double-strand DNA breaks .

- Results or Outcomes : The compound exhibited potent inhibitory activity against DNA-PK, with no significant off-target activity in the protein kinome . It showed monotherapy activity in murine xenograft models, and regressions were observed when combined with inducers of double-strand breaks (doxorubicin or irradiation) or PARP inhibition (olaparib) .

Application in DNA Repair Research

- Summary of the Application : This compound has been used in the design and synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors .

- Methods of Application : The compound was synthesized and tested for inhibitory activities against DNA-PK, a key component within the DNA damage response responsible for recognizing and repairing double-strand DNA breaks .

- Results or Outcomes : The compound exhibited potent inhibitory activity against DNA-PK, with no significant off-target activity in the protein kinome . It showed monotherapy activity in murine xenograft models, and regressions were observed when combined with inducers of double-strand breaks (doxorubicin or irradiation) or PARP inhibition (olaparib) .

未来方向

属性

IUPAC Name |

methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-13(21)8-12-11(15(22)24-2)9-17-16-18-14(19-20(12)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCZUEXQQJKASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

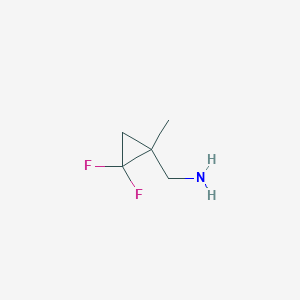

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)